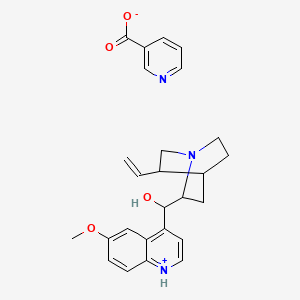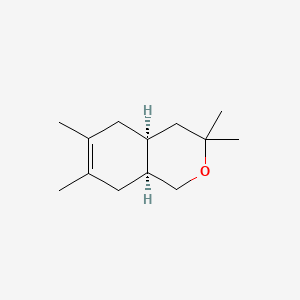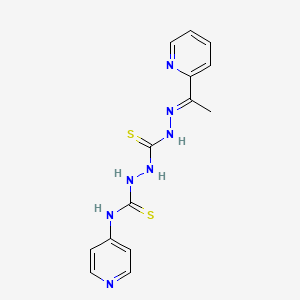
Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:
Formation of the thiosemicarbazide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form thiosemicarbazide.
Functionalization with pyridine groups: The thiosemicarbazide can then be reacted with pyridine derivatives under specific conditions to introduce the pyridinylamino and pyridinylidene groups.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology and Medicine
In biology and medicine, derivatives of thiosemicarbazides are often explored for their antimicrobial, antiviral, and anticancer activities. The presence of pyridine rings can enhance the biological activity of these compounds.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiosemicarbazide groups can form strong interactions with metal ions or biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide derivatives: These compounds share the thiosemicarbazide core and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds with pyridine rings that show similar biological activities.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which can lead to unique chemical and biological properties not observed in simpler compounds.
Properties
CAS No. |
127142-24-9 |
|---|---|
Molecular Formula |
C14H15N7S2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-pyridin-4-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-4-2-3-7-16-12)18-20-14(23)21-19-13(22)17-11-5-8-15-9-6-11/h2-9H,1H3,(H2,20,21,23)(H2,15,17,19,22)/b18-10+ |
InChI Key |
CZKUUEMEFAQNFO-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=NC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


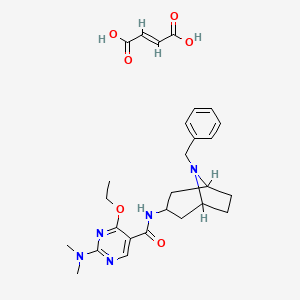

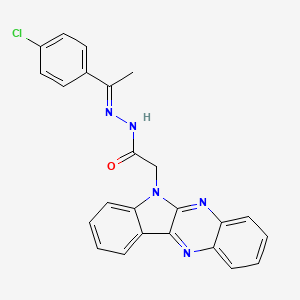
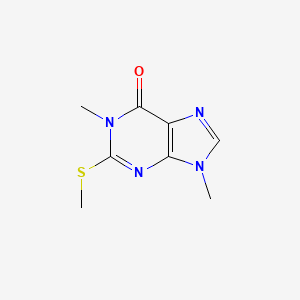
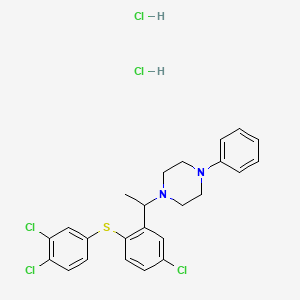
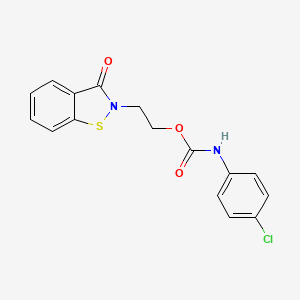
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
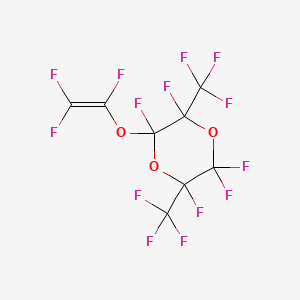
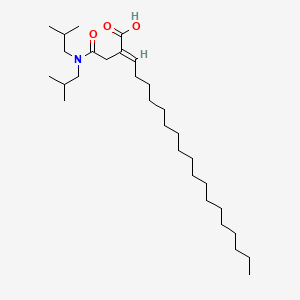
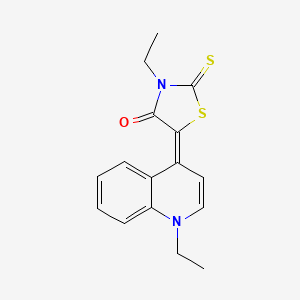
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
